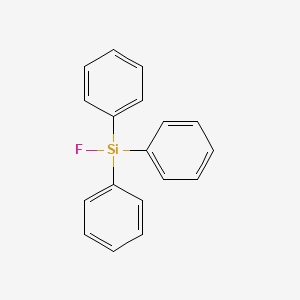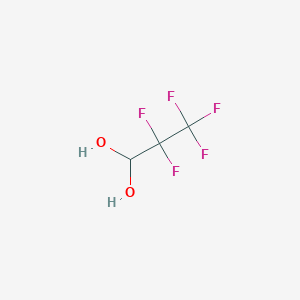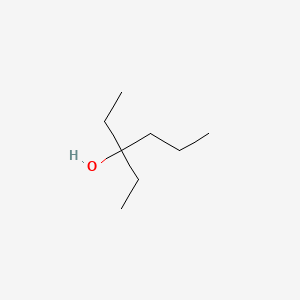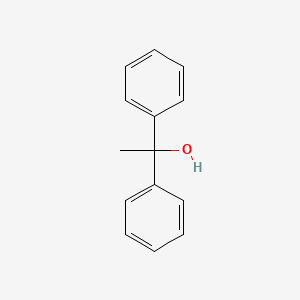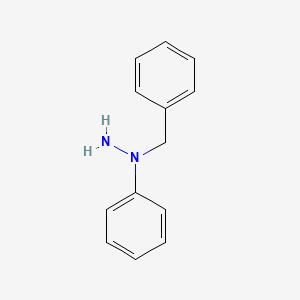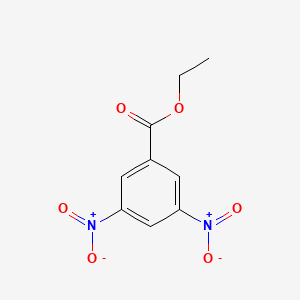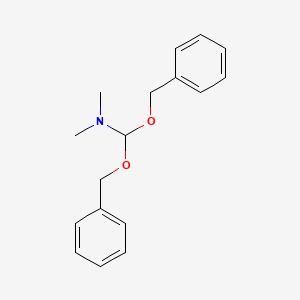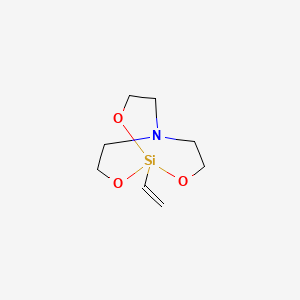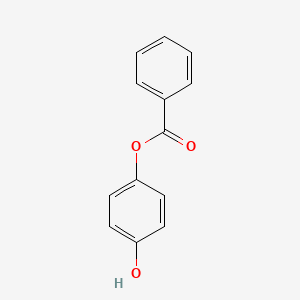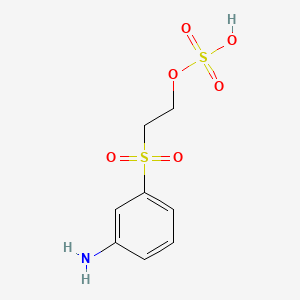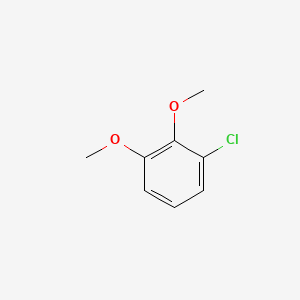
1-Chloro-2,3-dimethoxybenzene
説明
1-Chloro-2,3-dimethoxybenzene is a useful research compound. Its molecular formula is C8H9ClO2 and its molecular weight is 172.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Structure and Conformational Analysis
- Gas-Phase Electron Diffraction and Quantum Chemical Calculations : The molecular structure and conformational properties of dimethoxybenzene derivatives, such as 1,3-dimethoxybenzene, have been explored using gas-phase electron diffraction and quantum chemical calculations. These studies help understand the geometrical parameters and stable conformers of such compounds, which are crucial in various chemical and pharmaceutical applications (Dorofeeva et al., 2010).
Synthesis Improvement
- Enhancing Synthesis Techniques : Research has been conducted on improving the synthesis of dimethoxybenzene variants. For example, the synthesis of 1,2-dimethoxybenzene from chloromethane combined with pyrocatechol has been optimized in terms of factors like ratio, pressure, and catalyst use. Such research is pivotal for efficient and cost-effective production in industrial chemistry (Guo Jian-ping, 2005).
Bromination and Conversion
- Regioselective Bromination : Studies on the regioselective bromination of dimethoxybenzene derivatives have been conducted, leading to the synthesis of novel bromination products and sulfur-functionalized quinones. This research is significant in the field of organic synthesis and the development of new chemical entities (Aitken et al., 2016).
Acetylation Processes
- Acetylation with Acidic Zeolites : The acetylation of dimethoxybenzenes with acetic anhydride in the presence of acidic zeolites has been studied. This research offers insights into selective formation of dimethoxyacetophenones and contributes to the field of catalysis and material science (Moreau et al., 2000).
Energy Storage Applications
- Use in Non-aqueous Redox Flow Batteries : Research into 1,4-dimethoxybenzene derivatives for use as catholytes in non-aqueous redox flow batteries has been conducted. These studies aim to improve the chemical stability of these materials, thereby enhancing the efficiency and durability of energy storage systems (Jingjing Zhang et al., 2017).
Complexation and Polymerization Studies
- Synthesis and Complexation of Polymers : Research includes the synthesis of polymers and their complexation, as seen in the study of pillar[5]arene dimers and their interaction with n-octyltrimethyl ammonium hexafluorophosphate. Such studies are significant in polymer chemistry and material science (Binyuan Xia et al., 2011).
作用機序
Target of Action
The primary target of 1-Chloro-2,3-dimethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The mode of action of This compound involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by This compound is the electrophilic aromatic substitution pathway . This pathway involves the formation of a sigma-bond to the benzene ring by the electrophile, followed by the removal of a proton to yield a substituted benzene ring .
Result of Action
The result of the action of This compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding the substituted benzene ring .
Action Environment
The action of This compound can be influenced by various environmental factors. For instance, dust formation should be avoided, and exposure to mist, gas, or vapors of the compound should be minimized . Personal protective equipment should be used, and adequate ventilation should be ensured . All sources of ignition should be removed to prevent any potential reactions .
特性
IUPAC Name |
1-chloro-2,3-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCXXMPHTZGGNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238079 | |
| Record name | 1-Chloro-2,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90282-99-8 | |
| Record name | 1-Chloro-2,3-dimethoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090282998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-2,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



